![molecular formula C19H19NO2S2 B2700012 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2309801-46-3](/img/structure/B2700012.png)

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

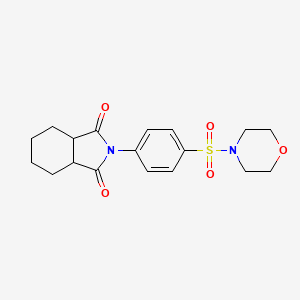

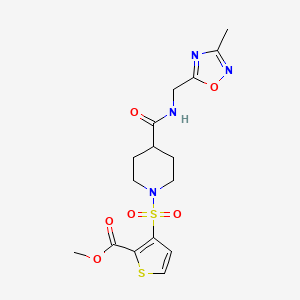

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.

BenchChem offers high-quality N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide”, also known as “N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide”.

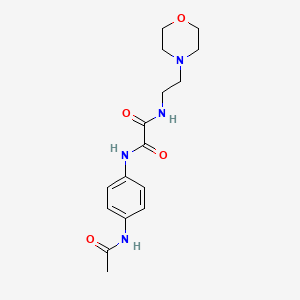

Medicinal Chemistry and Drug Development

This compound, due to its unique structure incorporating both thiophene and benzothiophene moieties, shows potential in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The incorporation of these heterocyclic structures can enhance the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Organic Electronics

Thiophene-based compounds are widely used in the field of organic electronics. The presence of thiophene rings in the compound can contribute to its application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These materials are crucial for the development of flexible, lightweight, and efficient electronic devices.

Photovoltaic Cells

The compound’s structure suggests potential use in photovoltaic cells, particularly in organic solar cells. Thiophene derivatives are known for their ability to act as electron donors and acceptors, which is essential for the efficiency of photovoltaic materials . This can lead to the development of more efficient and cost-effective solar energy solutions.

Corrosion Inhibitors

Thiophene derivatives have been studied for their application as corrosion inhibitors. The sulfur atom in the thiophene ring can interact with metal surfaces, forming a protective layer that prevents corrosion . This property can be exploited in various industries, including automotive and marine, to enhance the longevity of metal components.

Material Science

In material science, thiophene-based compounds are used to develop new materials with unique properties. The compound can be utilized in the synthesis of polymers and copolymers that exhibit high thermal stability, mechanical strength, and electrical conductivity . These materials have applications in various high-performance engineering fields.

Environmental Chemistry

The compound can also be explored for applications in environmental chemistry. Thiophene derivatives have been investigated for their role in the degradation of pollutants and as catalysts in various environmental processes . This can contribute to the development of sustainable and eco-friendly technologies for pollution control and waste management.

Sensor Technology

The unique electronic properties of thiophene-based compounds make them suitable for sensor technology. They can be used in the development of chemical and biological sensors due to their high sensitivity and selectivity . These sensors can detect various analytes, including gases, ions, and biomolecules, making them valuable in medical diagnostics and environmental monitoring.

Agricultural Chemistry

Lastly, the compound has potential applications in agricultural chemistry. Thiophene derivatives have been studied for their pesticidal and herbicidal activities . The development of new agrochemicals based on this compound can lead to more effective and environmentally friendly solutions for pest and weed control.

Mecanismo De Acción

Mode of action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Result of action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-13-19(6-8-22-9-7-19)15-5-10-23-12-15/h1-5,10-12H,6-9,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOLMRRVFIZDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)

![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)

![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)